5-Ethyl-2-methyl-1-phenethylpyridinium
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Overview
Description
5-Ethyl-2-methyl-1-phenethylpyridinium is an organic compound with the molecular formula C16H20IN It is a pyridinium derivative, characterized by the presence of an ethyl group at the 5th position, a methyl group at the 2nd position, and a phenethyl group at the 1st position of the pyridine ring
Preparation Methods
The synthesis of 5-Ethyl-2-methyl-1-phenethylpyridinium can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-ethylpyridine with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Ethyl-2-methyl-1-phenethylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid, leading to the formation of nicotinic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS) under radical conditions
Scientific Research Applications
5-Ethyl-2-methyl-1-phenethylpyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-1-phenethylpyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
5-Ethyl-2-methyl-1-phenethylpyridinium can be compared with other similar compounds, such as:
2-Methyl-5-ethylpyridine: A precursor in the synthesis of the target compound, known for its use in the production of nicotinic acid and nicotinamide.
Phenethylpyridinium derivatives: Compounds with similar structural features but different substituents, which may exhibit varying biological and chemical properties
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
109841-67-0 |
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Molecular Formula |
C16H20N+ |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1-(2-phenylethyl)pyridin-1-ium |
InChI |
InChI=1S/C16H20N/c1-3-15-10-9-14(2)17(13-15)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12H2,1-2H3/q+1 |
InChI Key |
LCKSKQOXGWLLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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